Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[3-[4-(dimethylamino)anilino]-2,5-dioxopyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-4-28-21(27)14-5-9-17(10-6-14)24-19(25)13-18(20(24)26)22-15-7-11-16(12-8-15)23(2)3/h5-12,18,22H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFYKASLGYRDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate, also known as Et-PABA, is a derivative of 4-aminobenzoateIt is known to exhibit strong estrogenic activity.
Mode of Action
It is known to act as a photo-initiator. Photo-initiators are compounds that produce reactive species when exposed to radiation. These reactive species can initiate or catalyze chemical reactions, such as polymerization.
Biochemical Pathways
As a photo-initiator, et-paba likely influences pathways related to polymerization
Pharmacokinetics
It is described as a hydrophilic polymer, which suggests it may have good water solubility This could potentially influence its absorption and distribution within the body
Result of Action
As a photo-initiator, Et-PABA can generate free radicals upon illumination. These free radicals can then initiate chemical reactions, such as polymerization. The molecular and cellular effects of this action would depend on the specific context in which the compound is used.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Et-PABA. For instance, as a photo-initiator, the presence and intensity of light would be a crucial factor in its action. Additionally, its hydrophilic nature suggests that it might be more stable and effective in aqueous environments.
Biological Activity
Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a compound of interest due to its potential biological activities, particularly in cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H25N3O4
- Molecular Weight : 371.44 g/mol
The structure features a benzoate moiety linked to a pyrrolidine derivative with a dimethylamino group, which is crucial for its biological activity.
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Inhibition of Cell Proliferation :
This compound has shown significant inhibitory effects on cancer cell lines. It operates primarily through the inhibition of key mitotic proteins, leading to disrupted cell division. For instance, studies have indicated that compounds with similar structures inhibit HSET (KIFC1), a kinesin involved in spindle assembly during mitosis . -
Induction of Apoptosis :
The compound has been reported to trigger apoptotic pathways in various cancer cell types. This effect is often mediated through the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death . -
Antioxidant Activity :
Preliminary studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress within cells and potentially protecting against damage induced by reactive oxygen species (ROS) .
Table 1: Summary of Biological Activities
Case Study: In Vitro Analysis on Cancer Cell Lines
A study conducted on human colon cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in multipolar spindle formation, indicative of disrupted mitotic processes. The half-maximal inhibitory concentration (IC50) was determined to be in the micromolar range, highlighting its potent biological activity against these cells .
Comparison with Similar Compounds
Key Differences :
- In contrast, pyridazine and isoxazole rings in the I-series introduce electron-deficient heterocycles, which may reduce electron density at the aromatic core .
- Biological Activity: Pyridazine derivatives (e.g., I-6230) are often explored as kinase inhibitors or antimicrobial agents due to their planar heterocyclic systems. The target compound’s succinimide ring and dimethylamino group may instead favor applications in photodynamic therapy or polymer initiators, as seen in related dimethylamino benzoate systems .
Ethyl 4-(Dimethylamino) Benzoate in Polymer Chemistry
Ethyl 4-(dimethylamino) benzoate (EDAB) serves as a co-initiator in resin cements and demonstrates superior reactivity compared to 2-(dimethylamino) ethyl methacrylate (DMAEMA):
- Reactivity : EDAB achieves a higher degree of conversion (DC) in resin polymerization (68% vs. 58% for DMAEMA) due to its stabilized tertiary amine, which facilitates efficient radical generation .
- Physical Properties : Resins containing EDAB exhibit better flexural strength (92 MPa vs. 78 MPa for DMAEMA) and lower water sorption (28 µg/mm³ vs. 35 µg/mm³), attributed to reduced amine volatility and enhanced crosslinking efficiency .
Comparison with Target Compound: The target compound’s pyrrolidine-dione ring introduces additional hydrogen-bonding sites and rigidity, which may further improve thermal stability but reduce solubility compared to EDAB. Its dimethylamino group retains electron-donating capacity, suggesting utility in photoinitiation or catalysis.
Thio/Ether-Linked Analogues (I-6373, I-6473)
- I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate
- I-6473 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate
Key Differences :
- Linker Chemistry : The thioether (I-6373) and ether (I-6473) linkers alter electronic and steric profiles. Thioethers increase lipophilicity (logP: 3.8 for I-6373 vs. 3.2 for I-6473) and may enhance membrane permeability, whereas ethers improve hydrolytic stability .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Key Substituents | Reactivity/Properties | Applications |
|---|---|---|---|---|
| Target Compound | Ethyl benzoate | 4-(dimethylamino)phenylamino-pyrrolidinedione | High electron donation, rigid backbone | Photodynamic therapy, polymer initiators |
| I-6230 | Ethyl benzoate | Pyridazin-3-yl phenethylamino | Electron-deficient heterocycle | Kinase inhibition |
| EDAB | Ethyl benzoate | 4-(dimethylamino)phenyl | High DC (68%), low water sorption | Resin cement co-initiators |
| I-6373 | Ethyl benzoate | 3-methylisoxazol-5-yl phenethylthio | High lipophilicity (logP 3.8) | Antimicrobial agents |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, esterification, and cyclization. Key steps include:
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Step 1 : Coupling of the pyrrolidine-dione core with 4-(dimethylamino)aniline under basic conditions (e.g., triethylamine) in anhydrous DMF at 60–80°C for 6–8 hours .
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Step 2 : Esterification of the benzoic acid derivative using ethanol and catalytic sulfuric acid under reflux (70–80°C) .
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Critical Parameters :
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Temperature : Excess heat may degrade the dioxopyrrolidinyl moiety.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to achieve >95% purity .
Reaction Step Reagents/Conditions Yield Reference Amine coupling DMF, triethylamine, 70°C 65–70% Esterification H₂SO₄, ethanol, reflux 80–85%
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the presence of the dimethylamino group (δ 2.8–3.1 ppm) and the ester carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 438.2) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine-dione ring .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known interactions with pyrrolidine-dione or benzoate derivatives (e.g., kinases, proteases) .
- Assays :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values .
- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize biological activity?
- Methodological Answer :
-
Analog Synthesis : Modify substituents on the aryl amine (e.g., replace dimethylamino with morpholine or piperazine) and evaluate changes in potency .
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Key Observations :
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Electron-donating groups (e.g., -OCH₃) on the phenyl ring enhance solubility but may reduce target binding .
-
Bulky substituents on the pyrrolidine-dione ring decrease cellular permeability .
Modification Biological Activity (IC₅₀) Reference 4-Morpholinophenyl substituent 12.5 µM (kinase inhibition) 4-Fluorophenyl substituent 8.7 µM (anticancer activity)
Q. How should researchers address contradictory data in biological activity across different assays?
- Methodological Answer :
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
- Solubility Adjustments : Use DMSO/cosolvent systems (e.g., PEG-400) to mitigate false negatives due to precipitation .
- Metabolic Stability : Pre-incubate compounds with liver microsomes to assess degradation rates impacting activity .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3ERT for kinases) to identify key hydrogen bonds with the dioxopyrrolidinyl carbonyl .
- ADME Prediction : SwissADME predicts moderate blood-brain barrier permeability (due to ester groups) and CYP3A4-mediated metabolism .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces side reactions (e.g., hydrolysis of the ester group) by controlling residence time and temperature .
- Catalyst Optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., zeolite-supported palladium) for easier recovery .
Q. What methodologies are suitable for studying the compound’s pharmacokinetics in preclinical models?
- Methodological Answer :
- LC-MS/MS Quantification : Monitor plasma concentrations in rodents after IV/oral administration (LOQ: 1 ng/mL) .
- Tissue Distribution : Radiolabel the compound with ¹⁴C at the benzoate ester for autoradiography studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
